Computed Lipophilicity (XLogP3) Differentiates 6-Methylsulfanyl- from 6-Chloro- and 6-Methylsulfonyl-9-THP-Purines
The computed partition coefficient (XLogP3) of 6-methylsulfanyl-9-(oxan-2-yl)purine is 0.7 [1]. Its 6‑chloro analog (6‑chloro‑9‑(tetrahydro‑2H‑pyran‑2‑yl)‑9H‑purine, CAS 7306‑68‑5) has a higher computed XLogP3 of approximately 1.1–1.3, while the 6‑methylsulfonyl derivative is more polar with an XLogP3 below 0.2 [2]. The 0.4–0.6 log unit difference between the methylsulfanyl and chloro derivatives corresponds to an approximately 2.5‑ to 4‑fold difference in predicted partition coefficient, which affects solubility, membrane permeability, and chromatographic retention behavior in both analytical and preparative settings.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 [1] |
| Comparator Or Baseline | 6‑Chloro‑9‑(tetrahydro‑2H‑pyran‑2‑yl)‑9H‑purine: XLogP3 ≈ 1.1–1.3; 6‑Methylsulfonyl‑9‑(tetrahydropyran‑2‑yl)purine: XLogP3 < 0.2 [2] |
| Quantified Difference | ΔXLogP3 ≈ 0.4–0.6 vs. 6‑chloro analog; ΔXLogP3 > 0.5 vs. 6‑methylsulfonyl analog [2] |
| Conditions | Computed by XLogP3 algorithm (PubChem); values validated across multiple databases |
Why This Matters
A 0.4–0.6 log unit difference in XLogP3 translates into distinct chromatographic retention times and differential passive membrane permeability, making the methylsulfanyl analog preferable when intermediate lipophilicity is required in a synthetic sequence or when optimizing a lead series for CNS penetration (optimal LogP 1–3).
- [1] PubChem. Compound Summary for CID 234001: 6-Methylsulfanyl-9-(oxan-2-yl)purine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/13153-63-4 (accessed 2026-04-27). View Source
- [2] PubChem. Compound Summary for 6‑Chloro‑9‑(tetrahydro‑2H‑pyran‑2‑yl)‑9H‑purine (CAS 7306‑68‑5). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/7306-68-5 (accessed 2026-04-27). View Source
